molecular formula C19H14Cl2N2O3S B277034 N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B277034
M. Wt: 421.3 g/mol
InChI Key: JRJCTGCUFSSRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by Sugen Inc. as a selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Since then, SU6656 has been widely used in scientific research to investigate the role of Src kinases in cancer, inflammation, and other diseases.

Mechanism Of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Src family kinases, which are non-receptor tyrosine kinases that play a key role in various cellular processes. Src kinases are activated by various extracellular signals, such as growth factors and cytokines, and they can phosphorylate a wide range of substrates, including other kinases, cytoskeletal proteins, and transcription factors. By inhibiting Src kinases, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can block the downstream signaling pathways that are involved in cell growth, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can have a wide range of biochemical and physiological effects, depending on the cell type and the context of the experiment. For example, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit the proliferation and migration of cancer cells by blocking the activation of Src kinases and downstream signaling pathways. It can also induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit the production of inflammatory cytokines by blocking the activation of NF-κB and other transcription factors.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its high selectivity for Src kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide also has some limitations, such as its low solubility in water and its potential off-target effects on other kinases. In addition, the optimal concentration and duration of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide treatment may vary depending on the cell type and the experimental conditions.

Future Directions

There are several future directions for the research on N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its potential therapeutic applications. One direction is to investigate the role of Src kinases in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of Src kinases, which may have better therapeutic efficacy and fewer side effects. Finally, the combination of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 2,5-dichlorobenzoyl chloride with 1-ethyl-1H-indole-2-carbaldehyde, followed by the reaction with sulfonamide and oxidation to form the final product. The yield of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is typically around 30-40%, and the purity can be achieved up to 99% by HPLC purification.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively used in scientific research to investigate the role of Src family kinases in various diseases. For example, studies have shown that N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can inhibit the growth and invasion of cancer cells by blocking the activation of Src kinases, which are frequently overexpressed in many types of cancer. N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases.

properties

Product Name

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-2-23-16-8-9-17(12-4-3-5-13(18(12)16)19(23)24)27(25,26)22-15-10-11(20)6-7-14(15)21/h3-10,22H,2H2,1H3

InChI Key

JRJCTGCUFSSRLS-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl)C=CC=C3C1=O

Origin of Product

United States

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